N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
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Overview
Description
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide typically involves the reaction of 5,6,7,8-tetrahydroquinazoline with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product . Another method involves the use of α-aminoamidines, which react with bis-benzylidene cyclohexanones under mild conditions to produce 5,6,7,8-tetrahydroquinazoline derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinazoline derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline and tetrahydroquinazoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound has shown potential antibacterial and antitubercular activities.
Medicine: It is being investigated for its potential use in developing new drugs for treating bacterial infections and other diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets. For instance, some derivatives of this compound have shown high binding affinity toward enzymes like dihydrofolate reductase and pantothenate kinase, which are essential for bacterial survival . By inhibiting these enzymes, the compound can exert its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
- N-(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide
Uniqueness
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities toward molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
1628517-81-6 |
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Molecular Formula |
C10H13N3O |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-(5,6,7,8-tetrahydroquinazolin-6-yl)acetamide |
InChI |
InChI=1S/C10H13N3O/c1-7(14)13-9-2-3-10-8(4-9)5-11-6-12-10/h5-6,9H,2-4H2,1H3,(H,13,14) |
InChI Key |
FUWLSQKRZXOZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=NC=NC=C2C1 |
Origin of Product |
United States |
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